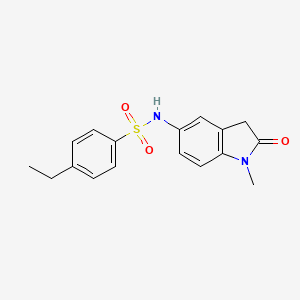

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular formula of C9H13NO2S and a molecular weight of 199.270 . This compound is related to the indolin-2-one derivatives, which have been synthesized and studied for their bioactive properties .

Synthesis Analysis

The synthesis of similar compounds, such as the indolin-2-one derivatives, has been reported in the literature . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor . The identification of the structures of these compounds was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, its molecular weight is 199.270 . Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

A study conducted by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, closely related to 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and evaluated them for antimicrobial and anticancer activities. The results suggested significant effectiveness against microbial strains and cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Kumar et al., 2014).

Antihyperglycemic Activity

Research by Eissa (2013) on isoindoline-1,3-dione analogues, structurally similar to the compound , showed promising antihyperglycemic properties. Some synthesized compounds displayed significant activity as antihyperglycemic agents, potentially leading to new leads for antidiabetic drugs (Eissa, 2013).

HIV-1 Infection Prevention

A 2015 study by Cheng De-ju focused on methylbenzenesulfonamide derivatives for their potential use in preventing human HIV-1 infection. This research implies that similar compounds like this compound might have applications in HIV-1 prevention (Cheng De-ju, 2015).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, showing high singlet oxygen quantum yield. This compound's properties suggest its potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Inhibitory Action on Carbonic Anhydrase Isoforms

Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating triazine moieties as inhibitors of human carbonic anhydrase isoforms, relevant in diseases like glaucoma, epilepsy, and cancer. Their findings indicate that similar compounds might have therapeutic applications in these areas (Lolak et al., 2019).

Orientations Futures

The future directions for the study of “4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their bioactive properties . For instance, some indolin-2-one derivatives have shown notable cytotoxicity toward human cancer cell lines . Thus, these compounds could be further developed as potential anticancer agents .

Propriétés

IUPAC Name |

4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJFUBRBHBMXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)

![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)